1-(2,5-Dichlorophenyl)cyclopropanemethanamine
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Overview
Description
1-(2,5-Dichlorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol . It is characterized by the presence of a cyclopropane ring attached to a methanamine group and a dichlorophenyl group. This compound is primarily used as a research chemical and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)cyclopropanemethanamine involves several steps. The reaction conditions typically involve the use of a strong base and a solvent such as tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(2,5-Dichlorophenyl)cyclopropanemethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)cyclopropanemethanamine: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(3,4-Dichlorophenyl)cyclopropanemethanamine: Another analog with chlorine atoms at the 3 and 4 positions.
2-(3,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole: A structurally related compound with an oxadiazole ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
[1-(2,5-dichlorophenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRFMONFWPEUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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